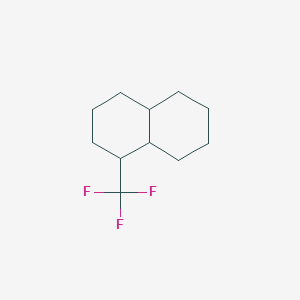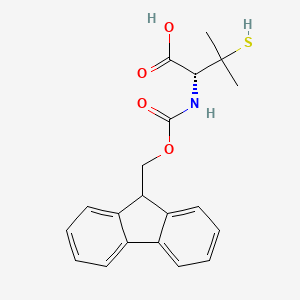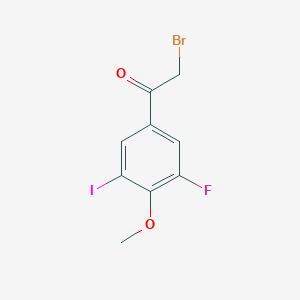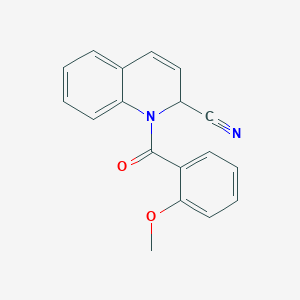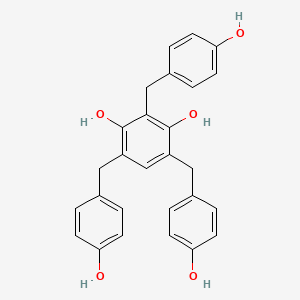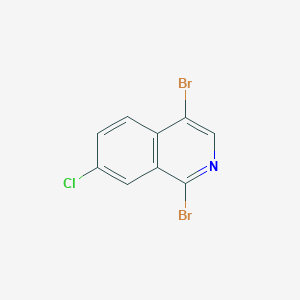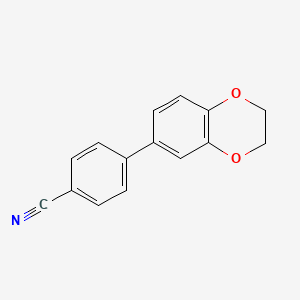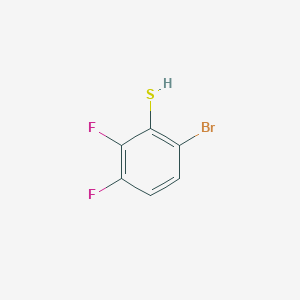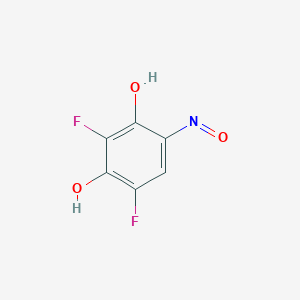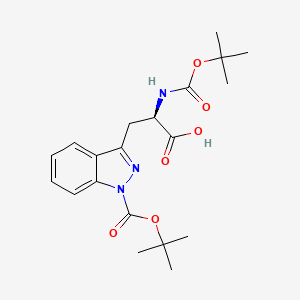
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound characterized by its indazole core structure and tert-butoxycarbonyl (Boc) protecting groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the indazole derivative with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The indazole core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indazole core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino groups can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of indazole N-oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its indazole core, which is a common motif in bioactive molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The Boc protecting groups help in stabilizing the molecule and enhancing its bioavailability.
類似化合物との比較
Similar Compounds
®-3-(1H-Indazol-3-yl)-2-amino-propanoic acid: Lacks the Boc protecting groups, making it less stable.
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-amino-propanoic acid: Has only one Boc protecting group, offering different reactivity and stability.
Uniqueness
The presence of two Boc protecting groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced stability and allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C20H27N3O6 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)21-14(16(24)25)11-13-12-9-7-8-10-15(12)23(22-13)18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,24,25)/t14-/m1/s1 |
InChIキー |
HLDNSHZQDFVAHH-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


